molecular formula C12H12F3NO3 B1627039 N-Acetyl-3-(trifluoromethyl)phenylalanine CAS No. 82337-57-3

N-Acetyl-3-(trifluoromethyl)phenylalanine

Cat. No. B1627039
CAS RN: 82337-57-3
M. Wt: 275.22 g/mol
InChI Key: SZKGWNHMAJBPFY-UHFFFAOYSA-N
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Description

“N-Acetyl-3-(trifluoromethyl)phenylalanine” is a derivative of phenylalanine . It has a molecular formula of C13H14F3NO3 and a molecular weight of 289.25 .


Synthesis Analysis

The synthesis of N-Acetyl-3-(trifluoromethyl)phenylalanine involves acetylation of phenylalanine . The enzyme phenylalanine N-acetyltransferase catalyzes the reaction between acetyl-CoA and L-phenylalanine to produce CoA and N-acetyl-L-phenylalanine .


Molecular Structure Analysis

The molecular structure of N-Acetyl-3-(trifluoromethyl)phenylalanine consists of an acetyl group (CH3CO), a phenyl group (C6H5), and a trifluoromethyl group (CF3) attached to an alanine molecule . The FT-IR and FT-Raman spectra of N-acetyl-L-phenylalanine were recorded and analyzed .


Chemical Reactions Analysis

The formation of the N-acetyl and N-isovaleroyl conjugates of the aromatic amino acids are reactions of the phase II component of the mammalian xenobiotic detoxification system . Phase III excretion of these short-chain NA-ArAAs is either by passive diffusion or is transporter-mediated .


Physical And Chemical Properties Analysis

The boiling point of N-Acetyl-3-(trifluoromethyl)phenylalanine is predicted to be 385.0±42.0 °C, and its density is predicted to be 1.249±0.06 g/cm3 . The pKa value is predicted to be 14.50±0.46 .

Future Directions

The future directions of research on N-Acetyl-3-(trifluoromethyl)phenylalanine could involve further exploration of its biosynthesis, degradation, enzymatic modification, and transport . Additionally, more research could be conducted to understand its cellular functions and potential applications .

properties

IUPAC Name

2-acetamido-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7(17)16-10(11(18)19)6-8-3-2-4-9(5-8)12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGWNHMAJBPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590566
Record name N-Acetyl-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3-(trifluoromethyl)phenylalanine

CAS RN

82337-57-3
Record name N-Acetyl-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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